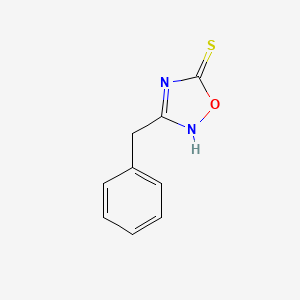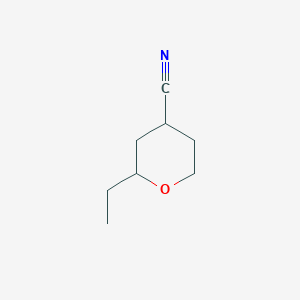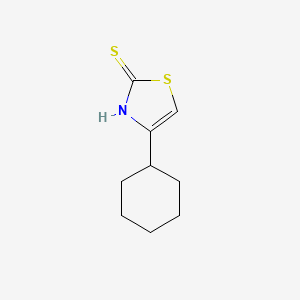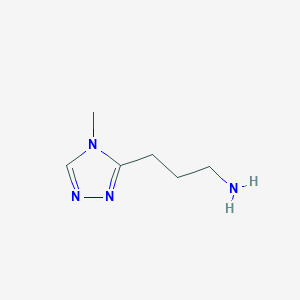![molecular formula C19H18N2O5 B12314674 2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)
2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(4,7-二甲氧基-1H-吲哚-2-基)甲酰胺基]-2-苯乙酸是一种复杂的有机化合物,其独特结构包括一个被甲氧基取代的吲哚环和一个苯乙酸部分
准备方法
合成路线和反应条件
(2S)-2-[(4,7-二甲氧基-1H-吲哚-2-基)甲酰胺基]-2-苯乙酸的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的合成路线包括以下步骤:
吲哚环的形成: 吲哚环可以通过费歇尔吲哚合成来合成,其中苯肼在酸性条件下与醛或酮反应。
甲氧基化: 然后使用甲醇和合适的催化剂(如硫酸)对吲哚环进行甲氧基化,在 4 和 7 位引入甲氧基。
甲酰化: 甲氧基化的吲哚使用甲酸和脱水剂(如乙酸酐)进行甲酰化,以引入甲酰胺基。
与苯乙酸偶联: 最后,使用偶联试剂(如二环己基碳二酰亚胺 (DCC))将甲酰胺基吲哚化合物与苯乙酸偶联,形成所需的产物。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以提高产率和纯度。这可能包括使用连续流反应器、先进的纯化技术和自动化,以确保一致的质量和可扩展性。
化学反应分析
反应类型
(2S)-2-[(4,7-二甲氧基-1H-吲哚-2-基)甲酰胺基]-2-苯乙酸可以发生多种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)氧化,导致形成相应的氧化产物。
还原: 还原反应可以使用还原剂(如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4))进行,导致官能团的还原。
取代: 吲哚环上的甲氧基可以使用亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 高锰酸钾在酸性或中性条件下。
还原: 氢化铝锂在干燥的乙醚中或硼氢化钠在甲醇中。
取代: 亲核试剂(如卤化物或胺)在碱的存在下。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的吲哚衍生物。
科学研究应用
(2S)-2-[(4,7-二甲氧基-1H-吲哚-2-基)甲酰胺基]-2-苯乙酸在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 研究其潜在的治疗效果以及作为药物开发中的先导化合物。
工业: 用于开发新型材料以及作为合成染料和颜料的前体。
作用机制
(2S)-2-[(4,7-二甲氧基-1H-吲哚-2-基)甲酰胺基]-2-苯乙酸的作用机制与其与特定分子靶标和途径的相互作用有关。该化合物可能通过与酶或受体结合来发挥作用,从而调节其活性。例如,它可能抑制参与细胞增殖的某些酶的活性,从而导致抗癌作用。确切的分子靶标和途径将取决于特定的生物学环境,需要进一步研究来阐明。
相似化合物的比较
类似化合物
吲哚-3-乙酸: 一种天然存在的植物激素,具有类似的吲哚结构。
苯乙酸: 一种简单的芳香族羧酸,具有苯基。
4,7-二甲氧基吲哚: 一种在 4 和 7 位具有甲氧基的吲哚衍生物。
独特之处
(2S)-2-[(4,7-二甲氧基-1H-吲哚-2-基)甲酰胺基]-2-苯乙酸因其特定官能团组合而独一无二,这些官能团赋予其独特的化学和生物学特性
本文详细介绍了 (2S)-2-[(4,7-二甲氧基-1H-吲哚-2-基)甲酰胺基]-2-苯乙酸,涵盖了其合成、反应、应用、作用机制以及与类似化合物的比较
属性
分子式 |
C19H18N2O5 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C19H18N2O5/c1-25-14-8-9-15(26-2)17-12(14)10-13(20-17)18(22)21-16(19(23)24)11-6-4-3-5-7-11/h3-10,16,20H,1-2H3,(H,21,22)(H,23,24) |
InChI 键 |
IWFKXMXHKHTPHT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC(C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)


![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)

![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)



![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)

![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)


